7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H14BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural alkaloids and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2-ethyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural product analogs.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of 7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is not well-documented. as a derivative of tetrahydroisoquinoline, it may interact with various biological targets, including enzymes and receptors, influencing biochemical pathways. Further research is needed to elucidate its specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-Bromo-4-formyl-2,1,3-benzothiadiazole
Uniqueness
7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity.
Biological Activity
7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline (C9H10BrN) is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the 2nd position of the isoquinoline ring. Its unique structural features suggest diverse pharmacological applications, including antimicrobial and anticancer properties.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's ability to form stable interactions with these targets, which is crucial for its biological effects. The exact pathways can vary depending on the biological system being studied.
Biological Activities
Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications in the tetrahydroisoquinoline scaffold can enhance activity against various cancer cell lines .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for further research in infectious disease treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
Modification | Effect on Activity |
---|---|
Bromine at position 7 | Enhances interaction with biological targets |
Ethyl group at position 2 | Increases lipophilicity and alters pharmacokinetics |
Variations in substituents | Can lead to increased potency or selectivity against specific enzymes |
Case Studies
- Anticancer Screening : A study evaluated several tetrahydroisoquinoline derivatives for their cytotoxic effects against ovarian cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of tetrahydroisoquinoline derivatives on key metabolic enzymes involved in lipid metabolism. The results showed that compounds with similar structures could significantly inhibit triglyceride synthesis in vivo .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable characteristics such as moderate permeability across biological membranes and reasonable metabolic stability .
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
7-bromo-2-ethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14BrN/c1-2-13-6-5-9-3-4-11(12)7-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
NCOSMKSZJWWNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)Br |
Origin of Product |
United States |
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